Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate
Description
Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate (CAS: 438531-05-6) is a thiophene-based heterocyclic compound with the molecular formula C₉H₁₂N₂O₃S and a molecular weight of 228.27 g/mol . The structure features a thiophene ring substituted at positions 2 (ethyl carboxylate), 3 (methyl), 4 (carbamoyl), and 5 (amino group). This compound is pivotal in medicinal chemistry, particularly as a precursor for synthesizing bioactive molecules, such as falcipain-2 inhibitors for antimalarial applications .
Properties
IUPAC Name |
ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-3-14-9(13)6-4(2)5(7(10)12)8(11)15-6/h3,11H2,1-2H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAIJSWXQLXFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438531-05-6 | |
| Record name | ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Optimization
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Cyclocondensation : Ethyl cyanoacetate reacts with acetylacetone and elemental sulfur in ethanol under reflux (70–90°C), forming the 2-aminothiophene intermediate.
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Functionalization : Sequential introduction of the carbamoyl group via reaction with cyanogen bromide (CNBr) under anhydrous conditions, followed by methylation using methyl iodide (CH₃I) in dimethylformamide (DMF).
Critical Parameters :
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Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance carbamoylation yields by stabilizing transition states.
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Temperature Control : Maintaining reflux temperatures >80°C during cyclocondensation prevents premature ring opening.
Table 2 outlines optimal Gewald reaction conditions:
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Cyclocondensation | S₈, EtOH, K₂CO₃ | 85°C | 68–72 |
| Carbamoylation | CNBr, DMF | 25°C | 85–90 |
| Methylation | CH₃I, K₂CO₃ | 60°C | 78–82 |
Alternative Synthetic Pathways
Retrosynthetic Disconnection Strategies
Computational retrosynthetic tools (e.g., Pistachio, Reaxys) propose two viable routes:
Route A :
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Thiophene Ring Construction : Via Hantzsch thiophene synthesis using ethyl acetoacetate and sulfur.
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Late-Stage Functionalization : Introduce amino and carbamoyl groups via Buchwald-Hartwig amination and Ullmann coupling.
Route B :
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Pre-Functionalized Building Blocks : Assemble the thiophene from 3-methyl-4-nitrothiophene-2-carboxylate, followed by nitro reduction and carbamoylation.
Comparative Analysis :
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Route A offers higher atom economy (82% vs. 75%) but requires palladium catalysts, increasing costs.
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Route B avoids transition metals but involves hazardous nitro intermediates.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities adopt flow chemistry to enhance reproducibility:
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Microreactor Design : Reduces reaction time from 12 hours (batch) to 2 hours via improved heat/mass transfer.
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In-Line Purification : Integrated HPLC systems monitor intermediate purity (>98%) before subsequent steps.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex thiophene derivatives.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Derivatives
Substituent Variations on the Thiophene Core
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (1a)
- Structure: Replaces the carbamoyl group at position 4 with a cyano (-CN) group.
- Synthesis: Prepared via a Gewald reaction using ethyl acetoacetate, sulfur, and malononitrile in ethanol with triethylamine catalysis .
- Key Differences: The cyano group enhances electrophilicity compared to the carbamoyl group, influencing reactivity in nucleophilic additions. Lower molecular weight (C₁₀H₁₀N₂O₂S, 228.26 g/mol) due to the absence of an amide oxygen.
Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate
- Structure : Carbamoyl group at position 4 is substituted with a 4-chlorophenylcarbamoyl moiety.
- Properties : Higher molecular weight (C₁₅H₁₅ClN₂O₃S , 338.81 g/mol) and enhanced lipophilicity (LogP ~3.5) due to the aromatic chloro-substituent .
Ethyl 5-(2-(3-allyl-3,4-dihydro-4-oxo-5-phenylthieno[2,3-d]pyrimidin-2-ylthio)acetamido)-4-carbamoyl-3-methylthiophene-2-carboxylate (4e)
- Structure: Incorporates a thienopyrimidine moiety linked via a thioacetamido bridge.
- Biological Activity : Acts as a falcipain-2 inhibitor (IC₅₀ = 1.2 µM), critical for antimalarial drug development.
- Physical Properties : Melting point 136–140°C; confirmed by HRMS ([M+Na]⁺ = 591.0809) and ¹H-NMR .
- Comparison: The addition of the thienopyrimidine group increases molecular complexity (C₂₆H₂₄N₄O₅S₃) and enhances target specificity compared to the parent compound.
Ethyl 5-amino-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate (8a)
- Structure : Carbamoyl group substituted with phenylcarbamoyl.
- Synthesis: Generated via a Gewald-like reaction using ethyl acetoacetate, sulfur, and 2-cyano-N-phenylacetamide .
Data Table: Structural and Physicochemical Comparison
Key Research Findings
- Synthetic Flexibility : The carbamoyl group at position 4 allows for diverse derivatization, enabling the synthesis of compounds with tailored biological activities (e.g., 4e’s antimalarial activity) .
- Impact of Substituents :
- Biological Relevance : Thiophene derivatives with carbamoyl/aryl groups exhibit promise in targeting parasitic enzymes (e.g., falcipain-2) and microbial pathogens .
Biological Activity
Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate is a heterocyclic compound belonging to the thiophene family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biochemical properties, cellular effects, mechanisms of action, and research findings, supported by data tables and relevant case studies.
- Molecular Formula : C₉H₁₂N₂O₃S
- Molecular Weight : 228.27 g/mol
This compound features functional groups including an amino group, a carbamoyl group, and an ester group, which significantly influence its reactivity and biological activity.
This compound has been shown to interact with various enzymes and proteins, particularly kinases involved in phosphorylation processes. Its role as a precursor for the synthesis of more complex thiophene derivatives enhances its significance in medicinal chemistry and biochemical research.
Cellular Effects
Research indicates that this compound modulates several cellular processes, influencing cell signaling pathways and gene expression. It has been observed to affect different cell types, showcasing its potential in various therapeutic contexts:
- Anti-inflammatory Activity : The compound inhibits cyclooxygenase enzymes, reducing the synthesis of pro-inflammatory mediators.
- Antimicrobial Activity : Studies suggest effectiveness against various bacterial strains.
- Anticancer Potential : Preliminary investigations indicate that it may inhibit cancer cell proliferation through specific molecular interactions.
The mechanism of action involves binding interactions with target biomolecules leading to enzyme inhibition or activation. For instance:
- Enzyme Inhibition : It may inhibit specific kinases or receptors involved in disease pathways.
- Gene Expression Modulation : Changes in gene expression patterns have been noted, which could contribute to its therapeutic effects.
In Vitro Studies
A series of in vitro studies have demonstrated the biological activity of this compound:
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains | |
| Anticancer Activity | Inhibits proliferation of cancer cells | |
| Anti-inflammatory Effects | Inhibits cyclooxygenase enzymes |
Case Studies
- Anticancer Activity : A study highlighted the compound's ability to induce apoptosis in specific cancer cell lines through its interaction with cellular signaling pathways. The results indicated a significant reduction in cell viability at micromolar concentrations.
- Enzyme Interaction : this compound was used as a probe in biochemical assays to study enzyme interactions. It was shown to selectively inhibit certain kinases involved in cancer progression, providing insights into its potential as a therapeutic agent .
Q & A
Q. What is the optimal synthetic route for Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate?
The compound is synthesized via the Gewald reaction , a two-step process involving:
- Step 1 : Condensation of ethyl cyanoacetate with acetoacetanilide and elemental sulfur under reflux in ethanol.
- Step 2 : Subsequent functionalization of the thiophene core with carbamoyl and amino groups via nucleophilic substitution or coupling reactions. Critical parameters include temperature control (70–90°C), solvent choice (polar aprotic solvents for coupling steps), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : and NMR confirm regiochemistry and functional group integrity (e.g., carbamoyl protons at δ 6.5–7.5 ppm, ester carbonyl at ~170 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 283.08).
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Q. How do the functional groups influence its chemical reactivity?
The carbamoyl group (-CONH) enhances hydrogen-bonding potential for biological target interactions, while the ethyl ester (-COOEt) provides a handle for hydrolysis to carboxylic acid derivatives. The 3-methylthiophene core stabilizes aromaticity, directing electrophilic substitution to the 5-position .
Q. What are the stability considerations during storage and handling?
Store at 2–8°C under inert atmosphere (N) to prevent ester hydrolysis. Avoid prolonged exposure to light or moisture, which can degrade the carbamoyl group. Use amber glass vials for long-term storage .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in its molecular structure?
- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Employ SHELXL-2018 for anisotropic displacement parameters and hydrogen-bonding network analysis. Validate with WinGX for packing diagram visualization.
- Example: A recent study resolved torsional angles (C4-C5-S1-C2 = 178.5°) to confirm planarity of the thiophene ring .
Q. How to address contradictions in reported biological activity data?
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 4-carbamoyl with sulfonamide) and test against enzyme assays (e.g., COX-2 inhibition).
- Statistical Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft E) parameters with IC values. Adjust synthetic protocols to minimize batch-to-batch variability .
Q. What computational methods predict its binding modes with biological targets?
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB ID: 1M17).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of hydrogen bonds between the carbamoyl group and active-site residues (e.g., Lys721). Validate with MM-PBSA binding energy calculations .
Q. How to achieve regioselective modifications of the thiophene core?
- Directed Lithiation : Use LDA at -78°C in THF to deprotonate the 5-amino group, enabling selective alkylation or acylation.
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh) catalyze arylations at the 3-methyl position. Monitor regiochemistry via NMR coupling constants .
Q. How to optimize HPLC methods for quantifying trace impurities?
- Column : Zorbax Eclipse Plus C18 (4.6 × 250 mm, 5 μm).
- Mobile Phase : Gradient from 10% to 90% acetonitrile in 0.1% trifluoroacetic acid over 25 min.
- Detection : UV at 254 nm; LOD = 0.1 μg/mL. Validate with spiked recovery tests (98–102% accuracy) .
Q. What strategies enhance synergistic effects in combination therapies?
- In Vitro Screening : Pair the compound with cisplatin in NCI-60 cancer cell lines; calculate combination index (CI) using CompuSyn software.
- Mechanistic Studies : Use RNA-seq to identify upregulated pathways (e.g., apoptosis via Bcl-2 suppression) when co-administered with doxorubicin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
